molecular formula C15H12N2O4 B2421414 Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 951938-01-5

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2421414
CAS RN: 951938-01-5
M. Wt: 284.271
InChI Key: YARPVWDAOMQCMY-UHFFFAOYSA-N
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Description

“Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a quinazoline group, which is a type of organic compound with two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the furan and quinazoline rings. The furan ring could potentially be formed through a Paal-Knorr Furan Synthesis . The quinazoline ring could be synthesized through a number of methods, including the condensation of anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring would contribute to the aromaticity of the molecule, while the quinazoline ring would add additional complexity due to the presence of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and quinazoline rings. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation . Quinazoline rings can participate in a variety of reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could potentially increase its polarity and solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target .

properties

IUPAC Name

methyl 3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)10-4-5-12-13(7-10)16-9-17(14(12)18)8-11-3-2-6-21-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPVWDAOMQCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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